molecular formula C13H18N2OS B7578358 N-(2-amino-2-phenylethyl)thiolane-2-carboxamide

N-(2-amino-2-phenylethyl)thiolane-2-carboxamide

Cat. No. B7578358
M. Wt: 250.36 g/mol
InChI Key: GZOPYVCVAVJSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-phenylethyl)thiolane-2-carboxamide, also known as APTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, neuroscience, and immunology. In

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of ion channels and the modulation of neurotransmitter release. This compound has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. This compound has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and cytokine production. This compound has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. This compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-amino-2-phenylethyl)thiolane-2-carboxamide in lab experiments is its specificity for certain ion channels and neurotransmitter systems. This compound has been shown to selectively inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. This compound has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound can cause cell death in vitro.

Future Directions

There are several potential future directions for research on N-(2-amino-2-phenylethyl)thiolane-2-carboxamide. One area of interest is the development of more specific and potent inhibitors of the TRPA1 ion channel, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the study of this compound's effects on other ion channels and neurotransmitter systems, which could provide insights into the complex interactions between these systems in the nervous system. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

N-(2-amino-2-phenylethyl)thiolane-2-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-aminothiophenol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction produces this compound as a white crystalline solid, which can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been used in a variety of scientific research studies, particularly in the fields of pharmacology and neuroscience. This compound has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of ion channels. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-(2-amino-2-phenylethyl)thiolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c14-11(10-5-2-1-3-6-10)9-15-13(16)12-7-4-8-17-12/h1-3,5-6,11-12H,4,7-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOPYVCVAVJSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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